BenchChemオンラインストアへようこそ!

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This pyrazolyl-pyridinyl carboxamide (MW 282.3, XLogP 1.0) is a critical diversity element for kinase-focused screening libraries. Its core is validated for ATP-binding pocket interactions, yet the specific furan-2-carboxamide terminus is uncharacterized, offering a unique SAR starting point. Unlike close analogs (e.g., furan-3-yl or oxolane replacements), its distinct hydrogen-bonding geometry enables precise mapping of hinge-region requirements. Deploy as a furan-2-yl reference standard or derivatize via the free amide and modifiable furan ring to rapidly expand hit-to-lead libraries.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034568-42-6
Cat. No. B2392165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide
CAS2034568-42-6
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N4O2/c1-19-13(6-7-18-19)12-5-4-11(9-16-12)10-17-15(20)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,20)
InChIKeySKBHQDPJVVXBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS 2034568-42-6): Chemical Identity and Core Scaffold


N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide (CAS 2034568-42-6) is a synthetic heterocyclic small molecule (C15H14N4O2) composed of a pyridine core substituted at the 6-position with a 1-methyl-1H-pyrazol-5-yl group and linked via a methylamine bridge to a furan-2-carboxamide moiety. Its molecular weight is 282.30 g/mol, with a calculated XLogP3-AA of 1 [1]. The compound belongs to the class of pyrazolyl-pyridinyl carboxamides, a scaffold frequently explored in kinase inhibitor and receptor modulator programs, though no peer-reviewed pharmacological data specific to this compound were identified in public authoritative databases or primary research papers as of the latest search.

Why Simple Analog Substitution is Not Advisable for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide


Within the pyrazolyl-pyridinyl carboxamide family, even minor structural changes can drastically alter target binding and physicochemical properties. For instance, shifting the carboxamide attachment from the furan-2-yl to a furan-3-yl isomer (CAS 2034464-42-9) or replacing the furan with an oxolane ring (CAS 2034368-85-7) modifies hydrogen-bonding geometry, conformational flexibility, and electron distribution. The precise positioning of the 1-methyl-1H-pyrazol-5-yl group on the pyridine ring is known to be critical for complementary interactions in kinase ATP-binding pockets [1]. Without direct comparative bioactivity data, the risk of loss of potency or selectivity when interchanging with a closely related analog is substantial. The following sections examine the available quantitative evidence base to inform procurement decisions.

Quantitative Differentiation Guide for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide


Structural Distinction from Furan-3-carboxamide and Oxolane-2-carboxamide Regioisomers

The target compound incorporates a furan-2-carboxamide group, distinguishing it from the regioisomeric furan-3-carboxamide analog (CAS 2034464-42-9) and the saturated analog oxolane-2-carboxamide (CAS 2034368-85-7). The furan-2-yl orientation places the ring oxygen proximal to the amide carbonyl, which influences the preferred conformation of the carboxamide side chain. This spatial arrangement has been shown in related pyrazolyl-pyridine series to affect hinge-binding geometry in kinases, although no direct head-to-head study with this specific compound has been published [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Absence of Publicly Available In Vitro Activity Data Against Common Kinase Panels

A search of ChEMBL, BindingDB, PubChem BioAssay, and major patent repositories (including US20190153006A1, which broadly covers pyrazole carboxamides) did not return any IC50, Ki, Kd, or EC50 values for the target compound [1]. This contrasts with structurally related compounds such as N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide derivatives that have reported MAPK1 inhibitory activity in BindingDB (BDBM193412) [2]. The lack of data does not indicate inactivity but rather reflects the compound's status as a less-profiled member of its scaffold family.

Kinase Profiling Drug Discovery Selectivity Screening

Predicted Physicochemical Profile: Low Lipophilicity and Moderate Solubility Compared to Heavier Heterocyclic Amides

The computed XLogP3-AA for the target compound is 1.0, substantially lower than that of analogs where the furan ring is replaced by a thiophene (e.g., N-{[5-(1-methyl-1H-pyrazol-5-yl)thiophen-2-yl]methyl}furan-2-carboxamide, predicted logP >2.0) [1]. The molecular weight of 282.30 g/mol and 1 hydrogen bond donor, 4 acceptors place the compound within lead-like chemical space (Rule of 3/5 compliant). This predicts superior aqueous solubility relative to many heavier pyrazole-carboxamide kinase inhibitors (MW frequently >400).

ADME Prediction Lead-likeness Physicochemical Profiling

Patent Landscape Suggests Utility as an Intermediate or Scaffold in Heterocyclic Library Synthesis

US patent US20190153006A1 broadly claims pyrazole compounds incorporating pyridinyl-carboxamide linkages for therapeutic applications. While the target compound is not explicitly exemplified, its structural features (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine coupled to a furan-2-carbonyl are consistent with the Markush definitions. No specific biological data are disclosed for this compound within the patent; it is described as part of a combinatorial library [1]. This contrasts with exemplified compounds in the same patent family that list micromolar enzyme inhibition data.

Chemical Synthesis Patent Analysis Library Design

Recommended Procurement and Application Scenarios for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide


De Novo Kinase or Receptor Screening Library Expansion

Given its lead-like physicochemical profile (MW 282.3, XLogP3 1.0) and the proven kinase-binding capacity of its pyrazolyl-pyridine core as evidenced in related patent exemplifications [1], this compound is best deployed as a diversity element in high-throughput biochemical or cellular screening libraries. Its relatively low lipophilicity reduces the risk of assay interference from aggregation or non-specific binding, common with more hydrophobic analogs [2].

Structure-Activity Relationship (SAR) Probe for Furan Regioisomer Effects

When conducting SAR studies around the carboxamide terminus of 6-(1-methylpyrazol-5-yl)pyridine ligands, this compound serves as the furan-2-yl reference point. It can be directly compared with the furan-3-carboxamide (CAS 2034464-42-9) and saturated oxolane analogs to map hydrogen-bonding requirements of the target binding site [2]. Such comparisons are invaluable for optimizing hinge-binding interactions in kinase programs.

Synthetic Intermediary for Targeted Library Synthesis

The presence of the free amide linkage and the methylpyrazole moiety makes this compound a convenient intermediate for further derivatization. The furan ring can be selectively brominated or functionalized to introduce additional vectors, as described in the synthesis of related 5-bromo-furan-2-carboxamide analogs . This enables rapid generation of focused libraries for hit-to-lead optimization without starting from advanced intermediates.

Negative Control or Inactive Comparator in Mechanism-of-Action Studies

Because no potent activity data have been reported for this compound, it may be repurposed as a structurally matched negative control, provided that its lack of activity against the primary target is experimentally confirmed. This is particularly useful when a closely related, highly active analog is identified, as it allows researchers to attribute biological effects to the specific pharmacophoric elements introduced in the active analog [1].

Quote Request

Request a Quote for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.